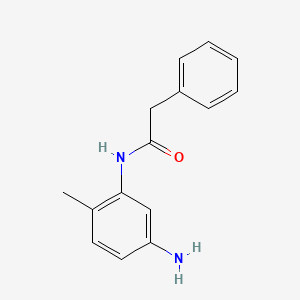

N-(5-amino-2-methylphenyl)-2-phenylacetamide

Vue d'ensemble

Description

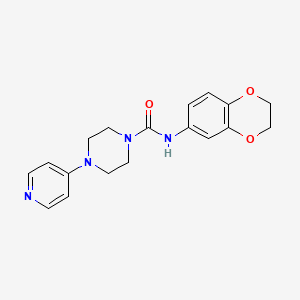

“N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound with the molecular formula C16H15N5 . It’s used for research and development purposes .

Synthesis Analysis

This compound can be synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones . The synthesized compounds are characterized by elemental analyses and spectroscopy (UV-visible, FT-IR, 1H NMR and 13C NMR) .Molecular Structure Analysis

The compound crystallizes with two independent molecules (A and B) in the asymmetric unit. The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .Chemical Reactions Analysis

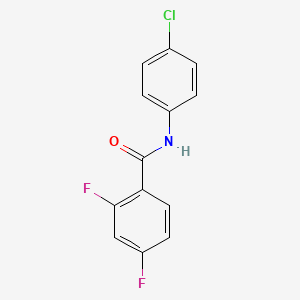

The compound has been studied for its in vitro antimicrobial activities against clinically isolated strains . The antioxidant activity was also determined by diphenylpicrylhydrazyl (DPPH) radical scavenging assay method .Physical and Chemical Properties Analysis

The compound has a molecular weight of 277.33 . It’s a solid at room temperature .Applications De Recherche Scientifique

Role in Depression Treatment

Research has explored the potential of certain receptor agonists, akin to N-(5-amino-2-methylphenyl)-2-phenylacetamide's pharmacological profile, in treating depression. Studies suggest that targeting AMPA receptors, for instance, could offer rapid-acting antidepressant effects similar to ketamine but without its adverse side effects. This underscores the importance of exploring novel antidepressants that can provide fast and robust therapeutic effects for treatment-resistant depression, highlighting a promising future in depression treatment research (Yang et al., 2012).

Schizophrenia Drug Development

The ketamine model has significantly influenced drug discovery in schizophrenia, with emphasis on glutamatergic transmission alterations. The review by Goff (2015) evaluates the efficacy of glutamatergic agents, including AMPA receptor strategies, underscoring the complexity and the need for specificity in targeting glutamatergic subtypes for improving therapeutic outcomes in schizophrenia (Goff, 2015).

Pain Therapy and Anesthesia

Ketamine, closely related to this compound in pharmacological action, is reviewed for its clinical pharmacokinetics and pharmacodynamics in anesthesia and pain therapy. This review highlights ketamine's role beyond anesthesia, including its analgesic, anti-inflammatory, and neuroprotective properties, offering insights into the multifaceted therapeutic potentials of related compounds (Peltoniemi et al., 2016).

Pharmacological Research and Toxicity

Understanding the pharmacological actions and potential toxicity of compounds like this compound is critical. The hepatotoxicity associated with drug metabolism, including pathways involved in the metabolism of acetaminophen, a well-known analgesic, is significant. This research offers a foundational understanding of drug metabolism and its implications for drug safety and efficacy, relevant to compounds with similar metabolic pathways (Tittarelli et al., 2017).

Mécanisme D'action

Target of Action

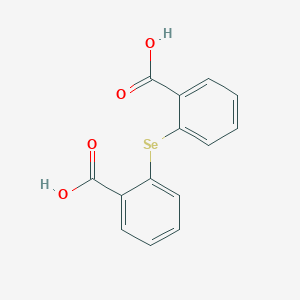

It’s worth noting that compounds containing an azomethine group (-c=n-) are important in elucidating the mechanism of transamination and racemisation reactions in biological systems .

Mode of Action

It’s known that the compound has been synthesized to determine its in vitro antimicrobial activities against clinically isolated strains .

Biochemical Pathways

The compound has shown moderate antimicrobial activity and good antioxidant activity in diphenylpicrylhydrazyl (dpph) radical-scavenging assay method . This suggests that it may interact with biochemical pathways related to microbial growth and oxidative stress.

Result of Action

The synthesized compounds of N-(5-amino-2-methylphenyl)-2-phenylacetamide showed moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains tested . Additionally, some compounds showed good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assay method .

Safety and Hazards

Propriétés

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11-7-8-13(16)10-14(11)17-15(18)9-12-5-3-2-4-6-12/h2-8,10H,9,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBMWHPBLGKGFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B3159996.png)

![N-(4-butylphenyl)-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3160007.png)

![6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidine-11-carbonitrile](/img/structure/B3160010.png)

![methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B3160015.png)

![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B3160096.png)

![18-oxo-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-8-yl N-tert-butylcarbamate](/img/structure/B3160105.png)